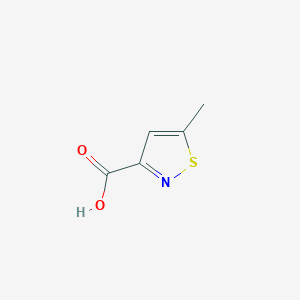![molecular formula C8H8N2O2S B1525659 [(2-Aminophenyl)sulfonyl]acetonitrile CAS No. 189624-69-9](/img/structure/B1525659.png)
[(2-Aminophenyl)sulfonyl]acetonitrile
Descripción general
Descripción
“[(2-Aminophenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 g/mol . The IUPAC name for this compound is 2-(2-aminophenyl)sulfonylacetonitrile .
Molecular Structure Analysis
The InChI code for [(2-Aminophenyl)sulfonyl]acetonitrile is InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,6,10H2 . The Canonical SMILES for this compound is C1=CC=C(C(=C1)N)S(=O)(=O)CC#N .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 92.3 Ų and a complexity of 309 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has two rotatable bonds .Aplicaciones Científicas De Investigación
Applications in Electrochemistry and Material Science
(Phenylsulfonyl)acetonitrile has been investigated for its role in forming a solid electrolyte interface (SEI) on LiCoO2 cathodes in lithium-ion batteries. The addition of (Phenylsulfonyl)acetonitrile as a high-voltage electrolyte additive improved the performance and life cycle of these batteries. The formation of an SEI film containing sulfide on the electrode resulted in enhanced cell performance due to the creation of smaller size particles and more channels for the diffusion of lithium ions (Deng et al., 2019).
Applications in Organic Chemistry and Synthesis
The compound has been employed in various organic synthesis processes. For instance, efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile was reported, providing a clean and operationally simple protocol for direct synthesis of corresponding sulfonyl chlorides, which can be easily converted to various sulfonamide derivatives (Janosik et al., 2006). Additionally, a green synthesis protocol using sodium L-ascorbate as a catalyst was developed for the synthesis of sulfonyl-substituted 2-amino-4H-pyran derivatives. This represents an efficient and environmentally friendly route to obtain these compounds in moderate to good yields (Nizhamu et al., 2020).
Applications in Electrochemical Studies
Various electrochemical studies have utilized this compound to understand different chemical processes. For example, the electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-one and related compounds in acetonitrile was studied, discussing the further oxidation of these compounds to sulfoxide and the comparison between cyclic compounds and related open-chain compounds (Dakova et al., 1994).
Propiedades
IUPAC Name |
2-(2-aminophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDKKHKRCREBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Aminophenyl)sulfonyl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)

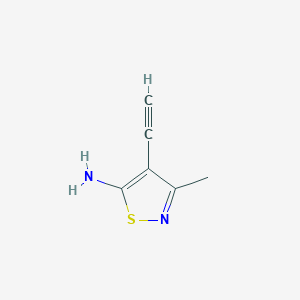

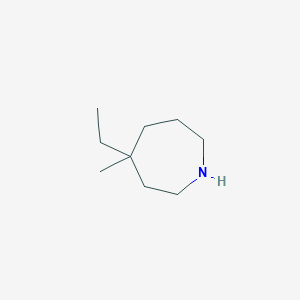

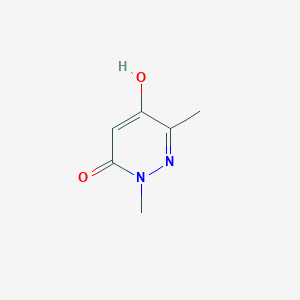

![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)
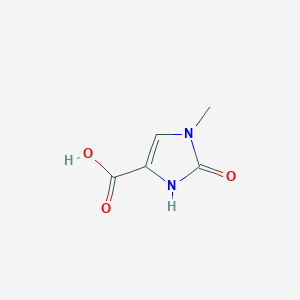
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)

![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)
